4-Cyano-N-piperidin-4-yl-benzamide hydrochloride
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Overview
Description
4-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a chemical compound with the molecular formula C13H16ClN3O. It is a derivative of benzamide, featuring a piperidine ring and a cyano group. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-cyanobenzoic acid with thionyl chloride to form 4-cyanobenzoyl chloride.
Amidation Reaction: The 4-cyanobenzoyl chloride is then reacted with piperidine to form 4-cyano-N-piperidin-4-yl-benzamide.
Hydrochloride Formation: Finally, the benzamide derivative is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-piperidin-4-yl-benzamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products
Substitution: Alkylated derivatives of the benzamide.
Reduction: Amino derivatives of the benzamide.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
4-Cyano-N-piperidin-4-yl-benzamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for cancer treatment due to its ability to induce apoptosis in tumor cells.
Biological Studies: The compound is used to study the hypoxia-inducible factor 1 (HIF-1) pathway, which is crucial in understanding cellular responses to low oxygen conditions.
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmacologically active compounds.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride involves its interaction with the hypoxia-inducible factor 1 (HIF-1) pathway. The compound induces the expression of HIF-1α protein, which in turn activates downstream target genes such as p21. This leads to cell cycle arrest and apoptosis in tumor cells. The compound also upregulates the expression of cleaved caspase-3, promoting apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar core structure but may have different substituents on the benzamide ring.
Cyanoacetamide derivatives: These compounds have a cyano group and an amide group but differ in the rest of the molecular structure.
Uniqueness
4-Cyano-N-piperidin-4-yl-benzamide hydrochloride is unique due to its specific combination of a cyano group, a piperidine ring, and a benzamide core. This unique structure allows it to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
4-cyano-N-piperidin-4-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12;/h1-4,12,15H,5-8H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQWAHJKFANFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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